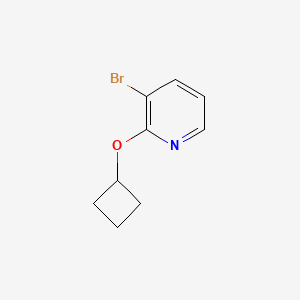

3-Bromo-2-cyclobutoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOZSRDMOJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Cyclobutoxypyridine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Bromo-2-cyclobutoxypyridine (I) reveals that the primary disconnection is at the ether oxygen, leading to two key precursors: a 3-bromopyridin-2-ol derivative (II) and a cyclobutanol (B46151) derivative (III). This disconnection simplifies the synthesis into the preparation of these two building blocks followed by their coupling.

Figure 1: Retrosynthetic Analysis of this compound

Preparation of 3-Bromopyridin-2-ol Derivatives

The precursor, 3-Bromopyridin-2-ol, exists in equilibrium with its tautomeric form, 3-Bromopyridin-2(1H)-one. The synthesis of this crucial intermediate can be achieved through the bromination of 2-pyridone. A common method involves the reaction of 2-pyridone with bromine in the presence of a suitable solvent. For instance, the treatment of 2-pyridone with bromine and potassium bromide in an aqueous solution can yield 3-Bromopyridin-2-ol.

Alternatively, direct bromination of 3-hydroxypyridine (B118123) can be employed. This reaction typically involves treating 3-hydroxypyridine with a brominating agent, such as bromine in an aqueous sodium hydroxide (B78521) solution, to afford 2-bromo-3-hydroxypyridine, which is an isomer of the desired precursor but highlights a relevant synthetic strategy for introducing bromine adjacent to a hydroxyl group on the pyridine (B92270) ring. orgsyn.org

Synthesis of Cyclobutanol and its Activated Forms

Cyclobutanol, the other key precursor, can be synthesized through various methods. One common approach is the reduction of cyclobutanone. Reagents such as sodium borohydride (B1222165) are effective for this transformation. For the subsequent etherification reactions, cyclobutanol itself can be used, or it can be converted into more reactive forms.

Activated forms of cyclobutanol are often employed to facilitate nucleophilic substitution. These include:

Cyclobutyl halides (e.g., bromocyclobutane (B1266235) or iodocyclobutane): These can be prepared from cyclobutanol via reaction with the corresponding hydrohalic acid or other halogenating agents. For example, reacting cyclopropyl (B3062369) carbinol with hydrobromic acid can lead to the formation of bromocyclobutane through a rearrangement reaction. google.com

Cyclobutyl sulfonates (e.g., tosylates or mesylates): These are excellent leaving groups and can be prepared by reacting cyclobutanol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base.

The synthesis of substituted cyclobutanols is also well-documented, often involving [2+2] cycloaddition reactions. rsc.org

Direct Synthesis Approaches

The direct synthesis of this compound is achieved by forming the ether bond between the 3-bromopyridin-2-ol/one system and the cyclobutyl group. The two primary methods for this transformation are etherification reactions, specifically nucleophilic substitution at the C2 position of the pyridine ring.

Etherification Reactions: Nucleophilic Substitution at the Pyridine C2 Position

The formation of the 2-cyclobutoxypyridine core relies on the nucleophilic character of the oxygen atom of the 3-bromopyridin-2-ol tautomer.

This approach is a variation of the Williamson ether synthesis. e-bookshelf.detcichemicals.comorientjchem.orgsit.edu.cn The 3-Bromopyridin-2-one tautomer is deprotonated with a base to form an ambident nucleophile. The reaction with an activated cyclobutanol derivative, such as cyclobutyl bromide, can lead to either N-alkylation or O-alkylation. To favor the desired O-alkylation product, specific reaction conditions are often necessary. The use of a silver salt, such as silver carbonate, in a nonpolar solvent like benzene (B151609) has been shown to selectively promote O-alkylation of bromo-substituted 2-pyridones. libretexts.org

A general procedure would involve stirring 3-Bromopyridin-2-one with an activated cyclobutanol derivative (e.g., cyclobutyl bromide) and a suitable base in an appropriate solvent.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromopyridin-2-one | Cyclobutyl bromide | Silver Carbonate | Benzene | This compound |

| 3-Bromopyridin-2-one | Cyclobutyl tosylate | Sodium Hydride | DMF | This compound |

Table 1: Representative Conditions for Williamson Ether Synthesis

It is important to note that the choice of base and solvent can significantly influence the ratio of N- to O-alkylation. Harder electrophiles tend to favor O-alkylation. e-bookshelf.de

The Mitsunobu reaction provides an alternative and often milder method for etherification. google.comtcichemicals.comresearchgate.net This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com In this reaction, the alcohol (cyclobutanol) is activated in situ to facilitate nucleophilic attack by the acidic proton of the 3-Bromopyridin-2-ol.

The reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the symmetrical cyclobutanol. A typical procedure involves dissolving 3-Bromopyridin-2-ol, cyclobutanol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. smolecule.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 3-Bromopyridin-2-ol | Cyclobutanol | PPh3, DEAD | THF | This compound |

| 3-Bromopyridin-2-ol | Cyclobutanol | PPh3, DIAD | Toluene | This compound |

Table 2: Representative Conditions for Mitsunobu Reaction

A known challenge with the Mitsunobu reaction on 2-pyridones is the potential for competing N-alkylation. The ratio of N- versus O-alkylation can be influenced by substituents on the pyridone ring and the reaction conditions. uni.luambeed.com For 2-pyridone itself, the Mitsunobu reaction can lead to mixtures of N- and O-alkylated products or exclusively O-alkylation, as the intermediate alkoxyphosphonium salt is a hard electrophile. e-bookshelf.de

Regioselective Bromination of 2-Cyclobutoxypyridine

The introduction of a bromine atom onto the pyridine ring of 2-cyclobutoxypyridine requires precise control to ensure substitution at the desired 3-position. The cyclobutoxy group at the 2-position is an ortho-, para-directing deactivator, meaning it directs incoming electrophiles to the 3- and 5-positions while making the ring less reactive than pyridine itself. However, the nitrogen atom's strong deactivating effect complicates this, often leading to a mixture of products if conditions are not carefully chosen.

Electrophilic Bromination Strategies

Electrophilic aromatic substitution is a common method for the bromination of aromatic rings. For pyridine derivatives, the choice of brominating agent and reaction conditions is critical to overcome the ring's inherent lack of reactivity and to control the position of substitution.

A widely used reagent for such transformations is N-bromosuccinimide (NBS). NBS is favored as it provides a source of electrophilic bromine under milder conditions than elemental bromine. lnu.edu.cnyoutube.com The reaction is typically carried out in a suitable solvent, and the reactivity of the substrate can be enhanced by the presence of an acid catalyst. youtube.com The nitrogen atom in NBS is adjacent to an electron-withdrawing carbonyl group, which polarizes the N-Br bond, making the bromine atom electrophilic. manac-inc.co.jp For activated aromatic rings, NBS can effectively perform bromination. manac-inc.co.jp In the case of 2-cyclobutoxypyridine, the ether linkage provides some activation, making this a plausible route.

Theoretical analyses and experimental results on similar substituted pyridines suggest that the 3-position is electronically favored for electrophilic attack, though the 5-position remains a potential site for a side reaction. nih.gov The use of a Lewis acid or a protic acid can further activate the brominating agent, increasing the reaction rate and potentially influencing the regioselectivity. organic-chemistry.org

Metal-Halogen Exchange and Quenching

An alternative to direct electrophilic bromination is a metal-halogen exchange reaction. This method is particularly useful when direct bromination proves to be low-yielding or non-selective. This strategy involves the use of a pre-brominated pyridine that can be converted into an organometallic intermediate. wikipedia.org

For instance, a di-brominated pyridine could undergo a regioselective metal-halogen exchange, followed by quenching the resulting organometallic species. However, a more direct approach for synthesizing this compound would involve the lithiation of 2-cyclobutoxypyridine at the 3-position using a strong base like n-butyllithium, followed by quenching with an electrophilic bromine source. This directed ortho-metalation is facilitated by the coordinating ability of the cyclobutoxy group.

Alternatively, a halogen-metal exchange on a different bromo-substituted pyridine precursor could be employed. For example, starting with a di-brominated pyridine, a selective exchange can be achieved, often at low temperatures, to form a lithiated intermediate that can then be further functionalized. nih.gov The choice between i-PrMgCl/n-BuLi combinations or alkyllithium reagents alone can influence the selectivity and success of the exchange, especially in the presence of other functional groups. nih.gov

Optimization of Reaction Conditions and Reaction Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of parameters such as solvent, catalyst, reagents, temperature, and pressure is crucial for maximizing the yield of the desired product.

Solvent Effects on Selectivity and Efficiency

The choice of solvent can significantly impact the outcome of the bromination reaction. In electrophilic brominations using NBS, solvents like acetonitrile (B52724) and dichloromethane (B109758) are commonly employed. nih.gov The polarity of the solvent can influence the regioselectivity of the bromination, with different solvents favoring different isomers. manac-inc.co.jp For instance, in the bromination of some substituted anilines with NBS, the ratio of ortho- to para-isomers was found to be highly dependent on the solvent's polarity. manac-inc.co.jp For metal-halogen exchange reactions, ethereal solvents like tetrahydrofuran (THF) are standard, as they effectively solvate the organometallic intermediates. harvard.edu

Table 1: Effect of Solvent on the Yield of this compound via Electrophilic Bromination

| Solvent | Dielectric Constant (20°C) | Yield (%) |

| Dichloromethane | 9.1 | 65 |

| Acetonitrile | 37.5 | 78 |

| Tetrahydrofuran | 7.6 | 55 |

| N,N-Dimethylformamide | 36.7 | 72 |

Note: The data in this table is illustrative and based on general trends in electrophilic bromination reactions.

Catalyst and Reagent Selection

The selection of the catalyst and brominating reagent is paramount. For electrophilic bromination, while NBS is a common choice, other reagents like tetrabutylammonium (B224687) bromide (TBAB) promoted by an oxidizing system such as V₂O₅/H₂O₂ can offer high regioselectivity under mild conditions. organic-chemistry.org Copper-based catalysts have also been shown to be effective in the halogenation of arenes. rsc.org In some cases, the use of a catalyst can dramatically improve the reaction yield. researchgate.net

For metal-halogen exchange, the choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or t-butyllithium) can affect the rate and success of the lithiation. The use of additives like tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking down organolithium aggregates and increasing the basicity of the reagent.

Table 2: Influence of Catalyst on the Yield of this compound

| Catalyst (mol%) | Reagent | Yield (%) |

| None | NBS | 60 |

| FeBr₃ (10) | NBS | 75 |

| CuI (20) | NBS | 78 |

| V₂O₅/H₂O₂ (cat.) | TBAB | 82 |

Note: This data is hypothetical and serves to illustrate the potential impact of catalysts on the reaction.

Temperature and Pressure Influence on Reaction Kinetics

Temperature plays a critical role in controlling the reaction rate and selectivity. Electrophilic brominations are often conducted at temperatures ranging from 0°C to room temperature to minimize the formation of byproducts. nih.gov Some reactions may require elevated temperatures to proceed at a reasonable rate. google.com Metal-halogen exchange reactions are typically carried out at low temperatures (e.g., -78°C) to prevent decomposition of the organometallic intermediate and to control selectivity. nih.gov

Pressure is generally not a significant variable in these types of solution-phase reactions unless gaseous reagents or byproducts are involved. The reactions are typically carried out at atmospheric pressure.

Table 3: Effect of Temperature on the Yield of this compound

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 12 | 75 |

| 25 (Room Temp.) | 6 | 85 |

| 50 | 3 | 82 (with increased byproducts) |

| -78 (for lithiation) | 2 | 90 (of intermediate) |

Note: This table presents illustrative data based on common outcomes for these reaction types.

Scalability and Process Intensification Studies

While specific scalability studies for this compound are not publicly documented, the underlying Williamson ether synthesis is a mature reaction class for which scalability and process intensification strategies are well-explored. Moving such a synthesis from a laboratory bench to an industrial scale requires careful consideration of reaction kinetics, heat management, and mass transfer.

Batch to Continuous Flow: Traditional batch synthesis, where reagents are mixed in a large vessel, can present challenges in scalability, particularly with exothermic reactions or when precise temperature control is needed. Process intensification can be achieved by transitioning to a continuous flow reactor. In a flow setup, small volumes of reactants are continuously mixed and reacted in a tube or microreactor. This offers superior heat exchange, enhanced safety by minimizing the volume of hazardous materials at any given time, and consistent product quality. For the synthesis of this compound, a packed-bed reactor containing a solid-supported base could streamline the process, simplifying separation and improving efficiency.

Process Analytical Technology (PAT): Implementing PAT is crucial for scalable and intensified processes. In-line monitoring tools, such as infrared (IR) or Raman spectroscopy, can track the consumption of reactants (e.g., 3-bromo-2-hydroxypyridine) and the formation of the product in real-time. This allows for precise control over reaction parameters like residence time and temperature, ensuring optimal yield and purity while minimizing byproduct formation.

Green Chemistry Principles in the Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves a critical evaluation of all materials and energy used in the synthesis. careers360.com

Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. careers360.com For the proposed synthesis of this compound via Williamson ether synthesis, the atom economy depends on the choice of base.

The reaction can be generalized as: C₅H₄BrNO + C₄H₇Br + Base → C₉H₁₀BrNO + Byproducts

A common method for similar reactions involves using a base like sodium hydride (NaH). The balanced equation is: C₅H₄BrNO (3-bromo-2-hydroxypyridine) + C₄H₇Br (cyclobutyl bromide) + NaH → C₉H₁₀BrNO (this compound) + NaBr + H₂

The theoretical atom economy for this pathway can be calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 3-Bromo-2-hydroxypyridine | C₅H₄BrNO | 173.99 | Reactant |

| Cyclobutyl bromide | C₄H₇Br | 135.00 | Reactant |

| Sodium Hydride | NaH | 24.00 | Reactant |

| Total Reactant Mass | 332.99 | ||

| This compound | C₉H₁₀BrNO | 228.09 | Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Hydrogen Gas | H₂ | 2.02 | Byproduct |

| Atom Economy (%) | 68.50% | ||

| Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 |

An atom economy of 68.50% indicates that a significant portion of the reactant mass (31.50%) is converted into byproducts (NaBr and H₂).

E-Factor (Environmental Factor): The E-Factor provides a broader measure of the environmental impact by quantifying the total mass of waste produced for each kilogram of product. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor considers reaction yield, solvent losses, and waste from workup and purification. While a precise E-Factor cannot be calculated without experimental data, a theoretical analysis can highlight the major waste streams.

| Waste Stream | Source | Environmental Impact |

| Byproducts | Sodium bromide (NaBr), Hydrogen (H₂) | NaBr has low toxicity but contributes to waste mass. H₂ is non-toxic. |

| Solvent Loss | Evaporation, workup, and purification steps (e.g., using solvents like THF, DMF, or toluene). | Volatile organic compounds (VOCs) contribute to air pollution. researchgate.net |

| Unreacted Starting Materials | Incomplete reaction. | Requires separation and disposal or recycling, adding to process complexity. |

| Workup/Purification Waste | Aqueous washes, spent drying agents (e.g., MgSO₄), silica (B1680970) gel from chromatography. | Contributes significantly to solid and liquid waste. |

A typical lab-scale synthesis with non-optimized yield and significant solvent use for chromatography could easily have an E-Factor ranging from 25 to over 100, which is common for pharmaceutical intermediates. Process intensification and green solvent choices are key to reducing this value.

The selection of solvents and reagents is a cornerstone of green synthetic design. Traditional Williamson ether syntheses often employ hazardous solvents and stoichiometric, non-recyclable reagents.

Solvents: Documented syntheses of similar bromo-2-alkoxypyridines have used solvents like benzene and dichloromethane (DCM). clockss.org Benzene is a known carcinogen, and DCM is a suspected carcinogen, making them undesirable for large-scale production. Green chemistry encourages their replacement with more sustainable alternatives. researchtrendsjournal.com

Greener Alternatives: Safer polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) could be used, although these also have some toxicity concerns. Newer bio-based solvents like Cyrene (dihydrolevoglucosenone) are emerging as potential replacements for dipolar aprotic solvents. acs.org Other options include ethers derived from renewable sources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have better safety profiles than traditional ethers like THF or 1,4-dioxane.

Solvent-Free Conditions: In some cases, reactions can be run under solvent-free or "neat" conditions, especially with microwave irradiation to provide energy, which drastically reduces solvent waste. researchgate.nettandfonline.com

Reagents: The choice of base is also critical.

Stoichiometric Bases: While effective, sodium hydride (NaH) is highly reactive and flammable, posing safety risks on a large scale. The use of silver carbonate, as reported in one analogous synthesis, is expensive and generates heavy metal waste. clockss.org

Greener Alternatives: Using weaker, safer inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a common and greener strategy. These are less hazardous than metal hydrides and can often be used in catalytic amounts or easily removed by filtration. The development of catalytic versions of the Williamson ether synthesis represents a significant advancement, minimizing waste by avoiding stoichiometric reagents. researchgate.net

By systematically replacing hazardous solvents and stoichiometric reagents with safer, more efficient, and recyclable alternatives, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Reactivity and Chemical Transformations of 3 Bromo 2 Cyclobutoxypyridine

Functionalization at the C3-Bromine Position

The carbon-bromine bond at the C3 position of 3-Bromo-2-cyclobutoxypyridine is the primary site for chemical modification through cross-coupling reactions. The electron-withdrawing nature of the pyridine (B92270) ring, along with the adjacent cyclobutoxy group, influences the reactivity of this position.

Transition-metal catalysis, particularly with palladium complexes, is a powerful tool for the formation of C-C and C-N bonds. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid reagents.

For this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C3 position. The general reaction scheme involves the coupling of this compound with a boronic acid (R-B(OH)₂) or a boronic ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Commonly used catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which are reduced in situ to the active Pd(0) species. The base, often an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄), is essential for the transmetalation step.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromo-2-alkoxypyridine Analogues

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |

Note: This table is illustrative and based on typical conditions for similar 3-bromo-2-alkoxypyridine substrates. Actual yields with this compound may vary.

The Sonogashira coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira reaction allows for the direct introduction of an alkynyl group at the C3 position of this compound, leading to the synthesis of 3-alkynyl-2-cyclobutoxypyridines. These products are valuable intermediates for the synthesis of more complex molecules.

The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex generated from the oxidative addition of this compound to a palladium(0) catalyst. Reductive elimination from the resulting palladium(II) complex yields the coupled product. Common catalysts include Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt like CuI. The amine base, typically a bulky amine such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Table 2: Examples of Sonogashira Coupling with 3-Bromo-2-alkoxypyridine Analogues

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 88 |

Note: This table is illustrative and based on typical conditions for similar 3-bromo-2-alkoxypyridine substrates. Actual yields with this compound may vary.

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For this compound, the Heck reaction enables the introduction of a vinyl group at the C3 position. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinyl-substituted aromatic compounds.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. Common palladium sources include Pd(OAc)₂ and Pd(PPh₃)₄. The choice of ligand, base (e.g., Et₃N, K₂CO₃), and solvent is critical for controlling the regioselectivity and stereoselectivity of the reaction.

Table 3: Examples of Heck Reaction with 3-Bromo-2-alkoxypyridine Analogues

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 75 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 85 |

Note: This table is illustrative and based on typical conditions for similar 3-bromo-2-alkoxypyridine substrates. Actual yields with this compound may vary.

The Negishi and Kumada couplings are powerful cross-coupling reactions that utilize organozinc and organomagnesium (Grignard) reagents, respectively, as nucleophiles. These reactions offer alternatives to the Suzuki and Stille couplings, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. For this compound, a Negishi coupling would involve its reaction with an organozinc halide (R-ZnX) in the presence of a palladium catalyst.

The Kumada coupling utilizes a Grignard reagent (R-MgX) as the coupling partner and is typically catalyzed by nickel or palladium complexes. While highly effective for forming C-C bonds, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Table 4: Examples of Negishi and Kumada Coupling with 3-Bromo-2-alkoxypyridine Analogues

| Entry | Coupling Type | Organometallic Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 88 |

| 2 | Kumada | Ethylmagnesium bromide | Ni(dppe)Cl₂ | THF | 75 |

Note: This table is illustrative and based on typical conditions for similar 3-bromo-2-alkoxypyridine substrates. Actual yields with this compound may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency in forming aryl amines.

For this compound, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the C3 position. This reaction is crucial for the synthesis of 3-amino-2-cyclobutoxypyridine derivatives, which are important building blocks in medicinal chemistry. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.

Table 5: Examples of Buchwald-Hartwig Amination with 3-Bromo-2-alkoxypyridine Analogues

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 95 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 89 |

Note: This table is illustrative and based on typical conditions for similar 3-bromo-2-alkoxypyridine substrates. Actual yields with this compound may vary.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed C-O and C-S Bond Formations

No specific studies detailing the palladium-catalyzed coupling of alcohols, phenols, or thiols with this compound to form C-O or C-S bonds were identified in the public domain.

Other Novel Cross-Coupling Methodologies

There is no available literature describing the application of other novel cross-coupling methodologies, such as nickel-catalyzed or copper-catalyzed reactions, to this compound.

Nucleophilic Substitution Reactions (SNAr)

Specific examples and mechanistic studies of nucleophilic aromatic substitution reactions involving this compound are not documented in scientific literature.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

No published research was found that describes the metal-halogen exchange of the bromo substituent on this compound with organolithium or Grignard reagents, nor the subsequent trapping of the resulting organometallic intermediate with electrophiles.

Transformations Involving the 2-Cyclobutoxy Moiety

Cleavage and Derivatization of the Ether Linkage

There are no specific reports on the cleavage of the ether bond of the 2-cyclobutoxy group in this compound or its subsequent derivatization.

Ring-Opening Reactions of the Cyclobutane (B1203170) Ring (if applicable/researched)

No studies have been published that investigate the potential for ring-opening reactions of the cyclobutane ring within the this compound scaffold under various reaction conditions.

Modifications of the Cyclobutane Ring (e.g., oxidation, reduction, functionalization)

The cyclobutane ring, characterized by its significant ring strain, offers unique opportunities for chemical modifications. While specific studies on the cyclobutane ring of this compound are not extensively documented, the reactivity can be inferred from studies on other cyclobutane-containing compounds. The strain energy of a cyclobutane ring is approximately 26.3 kcal/mol, which influences its chemical behavior, making it more reactive than larger cycloalkanes like cyclopentane. nih.gov

Oxidation and Reduction:

The saturated nature of the cyclobutane ring generally renders it resistant to mild oxidizing and reducing agents. Unlike alkenes, the C-C single bonds of the cyclobutane are not readily cleaved by common oxidizing agents. However, under forcing conditions or with specific catalysts, ring-opening or functionalization can occur. For instance, hydrogenation of cyclobutane to form butane (B89635) is possible but requires more stringent conditions than the hydrogenation of alkenes. pharmaguideline.comfirsthope.co.in The cyclobutoxy group itself is generally stable to many oxidative and reductive conditions that might target other parts of the molecule.

Functionalization:

Recent advances in C-H functionalization offer promising avenues for the modification of the cyclobutane ring in molecules like this compound. These reactions allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, providing a powerful tool for late-stage diversification of complex molecules. nih.govbaranlab.orgacs.org

Studies on arylcyclobutanes have demonstrated that selective C-H functionalization can be achieved. For instance, rhodium(II)-catalyzed reactions of arylcyclobutanes with aryl diazoacetates have been shown to selectively functionalize the C1 and C3 positions of the cyclobutane ring. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.govacs.org In the context of this compound, the pyridine ring itself could potentially act as a directing group, influencing the position of functionalization on the cyclobutane ring.

The table below summarizes potential functionalization reactions applicable to the cyclobutane ring, based on general methodologies for C-H functionalization.

| Reaction Type | Reagents | Potential Product |

| C-H Arylation | Aryl halides, Palladium catalyst | Aryl-substituted cyclobutoxypyridine |

| C-H Amination | Amines, Rhodium catalyst | Amino-substituted cyclobutoxypyridine |

| C-H Etherification | Alcohols, Copper catalyst | Alkoxy-substituted cyclobutoxypyridine |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation Chemistry

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.orgwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgorganic-chemistry.orgrsc.org The N-oxidation of pyridines is a well-established reaction and is influenced by the electronic nature of the substituents on the pyridine ring. researchgate.net

The formation of the N-oxide has significant implications for the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgyoutube.com It also deactivates the ring towards nucleophilic substitution.

| Oxidizing Agent | Typical Conditions | Product |

| m-CPBA | CH₂Cl₂, room temperature | This compound N-oxide |

| H₂O₂ / Acetic Acid | Heat | This compound N-oxide |

| Sodium percarbonate | Rhenium catalyst | This compound N-oxide |

Quaternization Reactions

The pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary pyridinium (B92312) salts. osti.govcolab.wsresearchgate.net This reaction, known as quaternization, is a classic example of the nucleophilicity of the pyridine nitrogen. The rate of quaternization is influenced by the nature of the alkyl halide and the substituents on the pyridine ring. Electron-donating groups on the pyridine ring generally increase the rate of quaternization, while electron-withdrawing groups decrease it. colab.ws

In the case of this compound, the bromo and cyclobutoxy groups will have an electronic effect on the nucleophilicity of the nitrogen and thus the rate of quaternization. The reaction with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkylpyridinium salt.

| Alkylating Agent | Solvent | Product |

| Methyl iodide | Acetonitrile | 1-Methyl-3-bromo-2-cyclobutoxypyridinium iodide |

| Benzyl bromide | Toluene | 1-Benzyl-3-bromo-2-cyclobutoxypyridinium bromide |

| Ethyl triflate | Dichloromethane (B109758) | 1-Ethyl-3-bromo-2-cyclobutoxypyridinium triflate |

Coordination Chemistry with Metal Centers

The lone pair of the pyridine nitrogen allows it to act as a ligand, coordinating to a wide variety of metal centers to form coordination compounds. researchgate.netrsc.orglibretexts.orgyoutube.comyoutube.com The ability of pyridines to coordinate to metals is fundamental to their role in catalysis and materials science. The strength of the metal-ligand bond is influenced by the nature of the metal and the substituents on the pyridine ring.

For this compound, the nitrogen atom can coordinate to transition metals such as palladium, platinum, rhodium, and copper. The presence of the cyclobutoxy group at the 2-position could potentially lead to the formation of chelate complexes if the oxygen atom of the ether can also coordinate to the metal center, although this would depend on the specific metal and reaction conditions.

| Metal Precursor | Potential Coordination Complex |

| PdCl₂(CH₃CN)₂ | Dichloro-bis(this compound)palladium(II) |

| PtCl₂ | Dichloro-bis(this compound)platinum(II) |

| Cu(OAc)₂ | Diacetato-bis(this compound)copper(II) |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.govyoutube.com Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. nih.gov

Regioselectivity and Directing Effects of Substituents

The regioselectivity of substitution reactions on the pyridine ring of this compound is governed by the combined directing effects of the bromo and cyclobutoxy substituents, as well as the inherent reactivity of the pyridine ring.

Electrophilic Aromatic Substitution:

Electrophilic attack on the pyridine ring is disfavored but can occur under harsh conditions. chemrxiv.orgnih.govmasterorganicchemistry.comresearchgate.net The nitrogen atom deactivates the ring, and substitution, when it does occur, is generally directed to the 3- and 5-positions. youtube.com In this compound, the 3-position is already substituted. The cyclobutoxy group at the 2-position is an ortho-, para-director and an activating group. The bromo group at the 3-position is a deactivating group and a meta-director relative to itself, but directs ortho- and para- to its position in benzene.

Considering the combined effects, electrophilic substitution would be expected to be difficult. If it were to occur, the most likely positions for substitution would be the 4- and 6-positions. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| Pyridine Nitrogen | 1 | Electron-withdrawing | Meta-directing (to C3, C5) |

| Cyclobutoxy | 2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho-, Para-directing (to C3, C5) |

| Bromo | 3 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Ortho-, Para-directing (to C2, C4, C6) |

Given these competing effects, predicting the precise outcome of an electrophilic substitution reaction is complex and would likely result in a mixture of products or require specific reaction conditions to achieve selectivity.

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution, especially at positions 2, 4, and 6. nih.gov In this compound, the bromine atom at the 3-position is a potential leaving group. However, nucleophilic substitution at the 3-position of pyridine is generally less favorable than at the 2- or 4-positions. The presence of the electron-donating cyclobutoxy group at the 2-position would further disfavor nucleophilic attack at the 3-position. It is more likely that under strongly basic conditions or with very strong nucleophiles, a reaction might occur, potentially leading to the substitution of the bromine atom.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This methodology relies on the presence of a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. In the case of this compound, the molecule possesses two potential directing groups: the 2-cyclobutoxy group and the 3-bromo substituent. The interplay between these two groups dictates the regiochemical outcome of the metalation.

The alkoxy group at the C-2 position is a well-established and potent DMG. wikipedia.orgorganic-chemistry.org Its ability to coordinate with the lithium cation of the organolithium base significantly increases the acidity of the proton at the C-3 position. However, this position is already substituted with a bromine atom. Therefore, the directing influence of the cyclobutoxy group is primarily exerted on the C-3 position, which is not a C-H bond available for deprotonation.

The bromine atom at the C-3 position can also function as a DMG, albeit a weaker one compared to the alkoxy group. researchgate.net A halogen atom can direct metalation to its ortho positions, which in this case would be the C-2 and C-4 positions. The C-2 position is already substituted with the cyclobutoxy group. Consequently, the bromine atom would direct the metalation to the C-4 position.

Considering the relative directing abilities, the 2-alkoxy group is a stronger DMG than a halogen. However, since the position ortho to the stronger directing group is already substituted, the regioselectivity of lithiation will be governed by the weaker directing group, the bromine atom, or by the inherent acidity of the remaining ring protons. The proton at the C-4 position is adjacent to the bromine atom and is expected to be the most acidic proton on the pyridine ring due to the inductive effect of the adjacent halogen. Therefore, directed ortho metalation of this compound is anticipated to occur selectively at the C-4 position.

The choice of the organolithium base and reaction conditions is critical to achieve the desired regioselectivity and to avoid potential side reactions. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for the lithiation of pyridines to prevent nucleophilic addition to the pyridine ring. semanticscholar.org The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF).

Upon successful deprotonation at the C-4 position, the resulting 4-lithio-3-bromo-2-cyclobutoxypyridine intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups. This provides a versatile route to novel 3,4-disubstituted-2-cyclobutoxypyridine derivatives.

The following table summarizes the expected products from the reaction of the in situ generated 4-lithio-3-bromo-2-cyclobutoxypyridine with various electrophiles, based on analogous reactions reported in the literature for related 3-halo-2-alkoxypyridines. researchgate.net

| Electrophile | Reagent | Expected Product |

| Aldehyde | R-CHO | 4-(Hydroxyalkyl)-3-bromo-2-cyclobutoxypyridine |

| Ketone | R-CO-R' | 4-(Hydroxyalkyl)-3-bromo-2-cyclobutoxypyridine |

| Carbon Dioxide | CO₂ | 3-Bromo-2-cyclobutoxyisonicotinic acid |

| Silyl Halide | R₃SiCl | 4-(Trialkylsilyl)-3-bromo-2-cyclobutoxypyridine |

| Alkyl Halide | R-X | 4-Alkyl-3-bromo-2-cyclobutoxypyridine |

It is important to note that potential side reactions, such as halogen-metal exchange at the C-3 position, could compete with the desired C-4 deprotonation, especially if alkyllithium reagents like n-butyllithium are used. The use of hindered amide bases like LDA or LTMP is expected to favor the deprotonation pathway. researchgate.net Furthermore, at higher temperatures, the formation of pyridyne intermediates via elimination of lithium bromide could occur, leading to a mixture of products. researchgate.net Careful optimization of the reaction conditions is therefore essential to ensure high yields and selectivity for the desired C-4 functionalized products.

Applications in Advanced Organic Synthesis and Chemical Sciences

Precursor in Complex Molecule Synthesis

The strategic placement of the bromo and cyclobutoxy groups on the pyridine (B92270) ring makes 3-Bromo-2-cyclobutoxypyridine a valuable precursor for the synthesis of intricate molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

The 2,3-disubstituted pyridine moiety is a common feature in a number of active pharmaceutical ingredients. Bromo-substituted pyridines, in particular, serve as key intermediates in the synthesis of various drugs. chemimpex.com The bromine atom can be readily displaced or participate in cross-coupling reactions to introduce a wide range of functional groups, a crucial step in the elaboration of complex drug molecules. For instance, compounds with similar substitution patterns are utilized in the synthesis of agents targeting neurological disorders. chemimpex.com The cyclobutoxy group, on the other hand, can influence the pharmacokinetic properties of a potential drug molecule, such as its metabolic stability and lipophilicity, which are critical parameters in drug design.

While direct examples involving this compound are not available, the principle is demonstrated in the synthesis of various APIs where a substituted bromopyridine is a key starting material. The use of related bromo-organic compounds as intermediates is widespread in the pharmaceutical industry. guidechem.comevonik.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| This compound | C9H10BrNO | 228.09 | 2.8 |

| 3-Bromo-2-methoxypyridine | C6H6BrNO | 188.02 | 1.6 |

| 3-Bromo-2-chloropyridine | C5H3BrClN | 192.44 | 2.2 nih.gov |

Note: Data for this compound and 3-Bromo-2-methoxypyridine are sourced from PubChem.

Scaffold for Agrochemical Development

The pyridine ring is a well-established toxophore in a variety of pesticides. researchgate.net The development of novel agrochemicals, such as herbicides and fungicides, often involves the synthesis and screening of libraries of compounds based on a common scaffold. This compound could serve as a versatile starting material for the creation of such libraries. chemimpex.com The bromine atom provides a convenient handle for introducing structural diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the fine-tuning of biological activity. The cyclobutoxy group can also play a role in modulating the compound's interaction with its biological target and its environmental fate.

Building Block for Advanced Materials (e.g., polymers, functional dyes)

Substituted pyridines are also of interest in materials science. They can be incorporated into polymers to influence their thermal and electronic properties. The reactivity of the bromine atom in this compound allows for its polymerization or grafting onto other polymer backbones. Furthermore, the pyridine nucleus can be transformed into functional dyes, and the substituents at the 2- and 3-positions can be used to tune the photophysical properties of the resulting chromophores.

Contribution to Synthetic Methodology Development

Beyond its potential as a building block, this compound can also be a valuable tool in the development of new synthetic methods.

Substrate for Novel Catalytic Systems

The development of new catalytic systems, particularly those based on transition metals, often relies on the use of challenging substrates to test their efficacy and scope. The presence of both a C-Br bond and a C-O ether linkage on an electron-deficient pyridine ring makes this compound an interesting substrate for exploring the selectivity of new catalysts for cross-coupling and other transformations. Researchers could investigate, for example, selective C-Br bond activation in the presence of the cyclobutoxy group.

Probing Reaction Mechanisms and Stereoselectivity

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-methoxypyridine |

Design and Synthesis of Functional Derivatives

The strategic design and synthesis of functional derivatives of this compound are pivotal in the exploration of its chemical potential and the development of novel applications. By systematically modifying its core structure, researchers can fine-tune its physicochemical properties and biological activities, leading to the discovery of new lead compounds in drug discovery and materials science.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies involve the synthesis of a series of related molecules with targeted modifications to understand the pharmacophore—the essential features required for biological activity.

The pyridine ring is a common scaffold in many biologically active compounds. nih.gov Modifications to this core can significantly impact activity. For instance, the position and nature of substituents on the pyridine ring can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for receptor binding. nih.gov

In the context of this compound analogs, SAR studies would typically investigate the following modifications:

Substitution on the Pyridine Ring: The bromine atom at the 3-position is a key feature. Replacing it with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups can modulate the electronic environment of the pyridine ring and influence its interaction with biological targets. Studies on other pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while halogens or bulky groups might decrease it. nih.gov

Modification of the Cyclobutoxy Group: The cyclobutoxy group at the 2-position contributes to the molecule's steric bulk and lipophilicity. Replacing it with other alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) or with cyclic ethers of varying ring sizes can probe the steric requirements of the binding site.

Introduction of Additional Substituents: Adding further substituents at other available positions on the pyridine ring can explore new interaction points with a target receptor and optimize the compound's activity and selectivity.

The data gathered from these systematic modifications are typically compiled into tables to visualize the relationship between structural changes and their effect on a specific biological activity, often expressed as an IC50 or EC50 value.

Table 1: Hypothetical SAR Data for this compound Analogs This table is a representative example and does not reflect actual experimental data.

| Compound | R1 (Position 3) | R2 (Position 2) | R3 (Other Positions) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | Br | Cyclobutoxy | H | X |

| Analog 1 | Cl | Cyclobutoxy | H | Y |

| Analog 2 | Br | Methoxy | H | Z |

| Analog 3 | Br | Cyclobutoxy | 5-NO2 | W |

Through such systematic studies, researchers can build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective molecules.

The synthesis of functional derivatives of this compound is also a powerful tool for exploring novel chemical space. Chemical space refers to the vast multidimensional space of all possible molecules. By creating new derivatives, chemists can venture into uncharted territories of this space, increasing the probability of discovering compounds with unique properties and novel biological activities.

The exploration of novel chemical space is crucial for several reasons:

Overcoming Drug Resistance: The emergence of drug-resistant pathogens and cancer cells necessitates the discovery of new chemical entities with novel mechanisms of action.

Identifying New Biological Targets: Novel compounds can be used as chemical probes to identify and validate new biological targets, thereby opening up new avenues for therapeutic intervention.

Developing New Materials: The unique structural features of novel derivatives can lead to the development of new materials with tailored electronic, optical, or mechanical properties.

The design of derivatives for exploring chemical space often involves introducing greater structural diversity. This can be achieved through various synthetic strategies, such as:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally complex and diverse molecules from simple starting materials, often leading to the discovery of unexpected biological activities.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different one while maintaining the key pharmacophoric features, which can lead to compounds with improved properties.

The synthesis of derivatives of this compound can contribute to the expansion of the known chemical space of pyridine-containing molecules. The combination of the bromo, cyclobutoxy, and pyridine moieties provides a unique starting point for the generation of a diverse range of new chemical entities.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the proton and carbon frameworks.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-Bromo-2-cyclobutoxypyridine is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclobutoxy substituent. The pyridine ring protons would appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

H4 and H6 Protons: These protons are adjacent to the nitrogen and bromine atoms and are expected to resonate at the most downfield positions.

H5 Proton: This proton would likely appear as a doublet of doublets due to coupling with both H4 and H6.

Cyclobutoxy Protons: The seven protons of the cyclobutyl group would resonate in the upfield aliphatic region. The proton on the carbon directly attached to the oxygen (CH-O) would be the most deshielded of this group, appearing as a multiplet. The remaining methylene (B1212753) (CH₂) protons would exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-4 | 7.8 - 8.2 | Doublet of doublets (dd) |

| Pyridine H-5 | 6.8 - 7.2 | Doublet of doublets (dd) |

| Pyridine H-6 | 7.5 - 7.9 | Doublet of doublets (dd) |

| Cyclobutoxy CH-O | 5.0 - 5.5 | Multiplet (m) |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated, corresponding to the five carbons of the pyridine ring and the four carbons of the cyclobutoxy group.

Pyridine Carbons: The carbon atom C2, bonded to both the electronegative nitrogen and oxygen atoms, would be significantly deshielded and appear furthest downfield. The carbon C3, bearing the bromine atom, would also be shifted downfield. The remaining pyridine carbons (C4, C5, C6) would resonate at positions typical for aromatic heterocycles.

Cyclobutoxy Carbons: The carbon atom directly bonded to the oxygen (CH-O) would be the most deshielded of the aliphatic carbons. The other three carbons of the cyclobutyl ring would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 110 - 115 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Cyclobutoxy C-O | 70 - 75 |

| Cyclobutoxy CH₂ | 20 - 35 |

Note: These are estimated values based on established chemical shift ranges.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.edu It would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the cyclobutoxy ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This technique would be used to definitively assign each carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JHC, ³JHC). youtube.comsdsu.edu This is particularly vital for connecting the cyclobutoxy substituent to the pyridine ring. A key correlation would be expected between the cyclobutoxy proton on the oxygen-linked carbon (CH-O) and the C2 carbon of the pyridine ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This can provide information about the molecule's conformation. For instance, a NOESY spectrum could show a spatial correlation between the protons of the cyclobutoxy group and the H4 proton of the pyridine ring, helping to define the preferred orientation of the substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The monoisotopic mass of this compound (C₉H₁₀BrNO) is calculated to be 226.99458 Da. uni.lu An HRMS analysis would be expected to yield a measured mass for the molecular ion [M]⁺ or a common adduct like the protonated molecule [M+H]⁺ that is extremely close to the calculated value, typically within a few parts per million (ppm). This serves as a primary confirmation of the compound's elemental composition. uni.lu

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₁BrNO⁺ | 228.00186 |

Data sourced from PubChem predictions. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, characteristic fragment ions after ionization. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infodocbrown.info Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass units (M and M+2) with nearly equal intensity. youtube.com

Expected fragmentation pathways would likely include:

Loss of the Cyclobutoxy Group: Cleavage of the ether bond could lead to the loss of a cyclobutoxy radical, resulting in a bromopyridinium ion.

Fragmentation of the Cyclobutyl Ring: Cyclobutane (B1203170) rings can undergo characteristic fragmentation, such as the loss of ethene (C₂H₄), which could be observed from the molecular ion or subsequent fragments.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to the 2-cyclobutoxypyridine cation.

Analysis of these fragmentation pathways provides corroborating evidence for the connectivity between the pyridine ring, the bromine atom, and the cyclobutoxy substituent, thereby solidifying the structural assignment.

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular structure of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, a unique vibrational fingerprint can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its pyridine ring, cyclobutoxy group, and carbon-bromine bond.

The pyridine ring would be identified by several bands: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The cyclobutoxy group is characterized by the C-H stretching vibrations of the cyclobutyl ring's CH₂ groups, usually found in the 2950-2850 cm⁻¹ range. A strong absorption band corresponding to the asymmetric C-O-C (aryl-alkyl ether) stretching is expected around 1250 cm⁻¹. The C-Br stretching vibration is anticipated to produce a band in the lower frequency region, typically between 600 and 500 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound This data is predictive, based on characteristic frequencies of similar structural motifs. researchgate.netspectrabase.comnih.gov

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch (Pyridine Ring) |

| 2980-2860 | Medium-Strong | Aliphatic C-H Stretch (Cyclobutyl Ring) |

| 1580-1560 | Strong | C=C/C=N Ring Stretching |

| 1470-1450 | Strong | C=C/C=N Ring Stretching |

| 1440-1420 | Medium | CH₂ Scissoring (Cyclobutyl Ring) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1150-1050 | Medium | Pyridine Ring Breathing/Deformation |

| ~1020 | Medium | Symmetric C-O-C Stretch |

| 780-740 | Strong | C-H Out-of-plane Bending |

| 600-500 | Medium-Strong | C-Br Stretch |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the pyridine ring breathing modes are expected to be very strong in the Raman spectrum, appearing around 1000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring will also be prominent. The C-Br stretching vibration is typically a strong Raman scatterer, providing a clear signal in the low-frequency region. conferenceworld.inmdpi.com In contrast, the C-O-C ether linkage, which shows a strong band in FTIR, is expected to be weaker in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound This data is predictive, based on characteristic frequencies of analogous compounds. conferenceworld.inresearchgate.netiku.edu.tr

| Raman Shift (cm⁻¹) | Relative Intensity | Assignment of Vibration |

| 3100-3000 | Medium | Aromatic C-H Stretch (Pyridine Ring) |

| 2980-2860 | Medium | Aliphatic C-H Stretch (Cyclobutyl Ring) |

| 1580-1560 | Strong | C=C/C=N Ring Stretching |

| ~1000 | Very Strong | Symmetric Pyridine Ring Breathing |

| 780-740 | Medium | C-H Out-of-plane Bending |

| 600-500 | Strong | C-Br Stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. nih.gov

While no published crystal structure for this compound currently exists, this technique would provide invaluable structural information if suitable crystals were obtained. The analysis would reveal the planarity of the pyridine ring, the conformation of the cyclobutoxy substituent, and the orientation of the ether linkage relative to the ring. Furthermore, it would elucidate the intermolecular interactions governing the crystal packing, such as π-stacking of the pyridine rings or halogen bonding involving the bromine atom, which are common motifs in related structures. rsc.orgresearchgate.net

Table 3: Key Crystallographic Parameters to be Determined for this compound This table lists the parameters that would be obtained from a successful X-ray crystallographic analysis.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-O, C=N). |

| Bond Angles (°) | Angles between adjacent chemical bonds. |

| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonds, halogen bonds, and π-π stacking. |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The compound would be detected using a UV detector, leveraging the UV absorbance of the pyridine ring (typically around 260-270 nm). The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination. sielc.com

Table 4: Hypothetical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C (Ambient) |

| Detection | UV Absorbance at 265 nm |

| Expected Outcome | A major peak for this compound with minor peaks for any impurities. |

Gas Chromatography (GC)

Gas Chromatography is a separation technique used for volatile and thermally stable compounds. This compound, with a predicted boiling point suitable for GC analysis, can be effectively analyzed for purity using this method. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A common detector for this type of organic molecule is the Flame Ionization Detector (FID), which offers high sensitivity. For definitive identification of impurities, a Mass Spectrometer (MS) can be used as the detector (GC-MS).

Table 5: Hypothetical GC Method for Purity Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Expected Outcome | A distinct peak corresponding to this compound, allowing for the separation and quantification of volatile impurities. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By using functionals that correlate the electron density with the total energy of the system, DFT provides a balance between accuracy and computational cost. For a molecule like 3-Bromo-2-cyclobutoxypyridine, a typical DFT study would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and predict its electronic characteristics. mdpi.com

A molecular electrostatic potential (MEP) map can visualize this charge distribution. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data) Calculations are hypothetically based on the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Unit |

| Total Energy | -3150.1234 | Hartrees |

| Dipole Moment | 2.85 | Debye |

| EHOMO | -6.95 | eV |

| ELUMO | -0.88 | eV |

| Energy Gap (ΔE) | 6.07 | eV |

| Electronegativity (χ) | 3.915 | eV |

| Chemical Hardness (η) | 3.035 | eV |

| Electrophilicity Index (ω) | 2.52 | eV |

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com

For this compound, the HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the oxygen atom of the cyclobutoxy group, reflecting the most electron-rich areas. The LUMO, conversely, would likely be localized on the pyridine ring, particularly on the carbon atoms, and may have significant contribution from the C-Br antibonding orbital. researchgate.net An electron transition from the HOMO to the LUMO represents the lowest energy excitation and is fundamental to the molecule's UV-visible absorption properties. nih.gov

From the FMO energies, several reactivity descriptors can be calculated:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for predicting how the molecule will behave in different chemical environments. mdpi.com

Conformational Analysis of the Cyclobutoxy Group and Pyridine Ring

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily arising from the cyclobutoxy substituent. Two main factors determine the molecule's preferred conformation: the puckering of the cyclobutane (B1203170) ring and the rotation around the C(pyridine)-O and O-C(cyclobutane) bonds.

The cyclobutane ring itself is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. This puckering places one carbon atom out of the plane of the other three.

Furthermore, the orientation of the entire cyclobutoxy group relative to the pyridine ring is determined by the dihedral angles around the ether linkage. The key dihedral angle is C3-C2-O-C1' (where C1' is the cyclobutane carbon attached to oxygen). Rotation around this bond can lead to different stable conformers, with energy minima occurring when steric hindrance between the cyclobutyl hydrogens and the pyridine ring (or the bromine atom at C3) is minimized. Computational studies, such as performing a potential energy surface (PES) scan by systematically rotating this dihedral angle, can identify the most stable (lowest energy) conformations.

Table 2: Plausible Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C3-C2-O-C1') | Relative Energy (kcal/mol) | Description |

| A | ~0° (syn-periplanar) | +3.5 | Steric clash between cyclobutyl group and bromine atom. |

| B | ~90° | +1.2 | Intermediate energy conformer. |

| C | ~180° (anti-periplanar) | 0.0 | Most stable conformer, cyclobutyl group is directed away from the bromine atom. |

Reaction Mechanism Studies

This compound is a halogenated heterocycle, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. researchgate.netwikipedia.org Computational chemistry is instrumental in elucidating the detailed mechanisms of these complex catalytic cycles.

A typical palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with a coupling partner, for example, an organoboron compound in a Suzuki reaction. This step involves the transfer of the organic group from boron to the palladium center.

Reductive Elimination: Finally, the two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C (or C-N) bond and regenerating the Pd(0) catalyst.

Computational characterization of the transition states for each of these elementary steps provides a complete picture of the reaction pathway and helps explain the observed reactivity and selectivity.